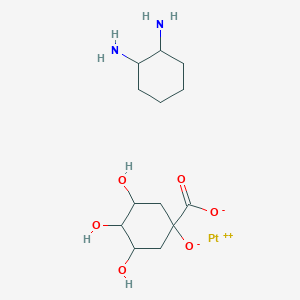
Quinato(chda)Pt
Descripción general
Descripción
Quinato(chda)Pt is a complex of platinum with quinato (chda) ligands. This compound has shown promising results in scientific research for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of Quinato(Quinato(chda)Pt)Pt involves the binding of the platinum complex to DNA. This binding leads to the formation of DNA adducts, which disrupt the normal functioning of the DNA. The resulting DNA damage leads to the inhibition of cell growth and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Quinato(Quinato(chda)Pt)Pt has been shown to have a high affinity for DNA, which leads to the formation of DNA adducts. This binding can lead to the inhibition of DNA replication and transcription, which ultimately leads to cell death. The compound has also been shown to induce the production of reactive oxygen species, which can further damage DNA and lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Quinato(Quinato(chda)Pt)Pt in lab experiments is its high affinity for DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound is also highly reactive and can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Quinato(Quinato(chda)Pt)Pt. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in combination with other chemotherapy drugs. Additionally, further research is needed to understand the compound's mechanism of action and its potential use in other diseases besides cancer.
Métodos De Síntesis
The synthesis of Quinato(Quinato(chda)Pt)Pt involves the reaction of platinum with quinato (Quinato(chda)Pt) ligands. The ligands are synthesized separately and then added to the platinum solution. The resulting complex is purified and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Quinato(Quinato(chda)Pt)Pt has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
Propiedades
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPRVHQGWGNNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931626 | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinato(chda)Pt | |
CAS RN |
142754-28-7, 142928-30-1 | |
| Record name | 8-Chloroadenosine-3',5'-cyclic monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinato(cyclohexanediamine)platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



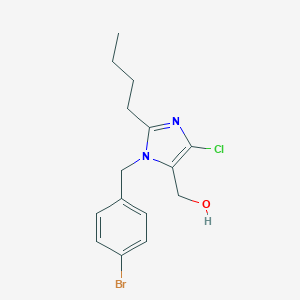
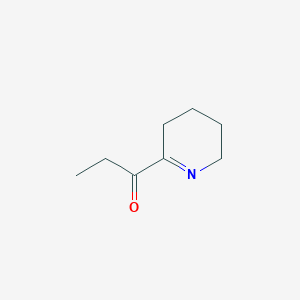
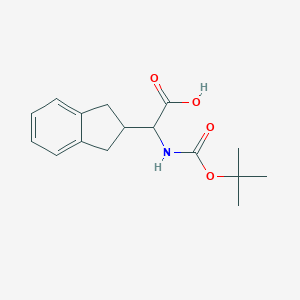
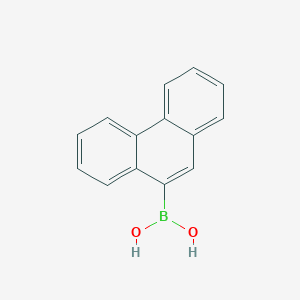
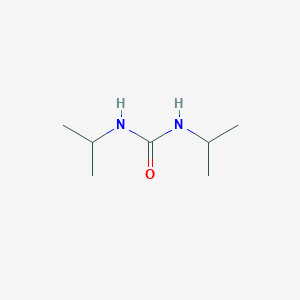
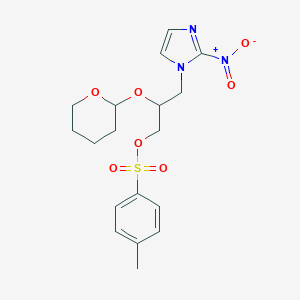
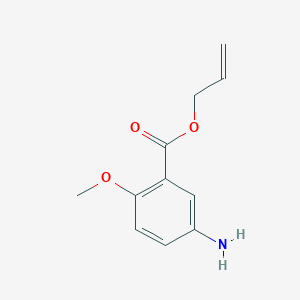
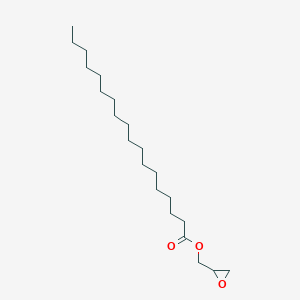
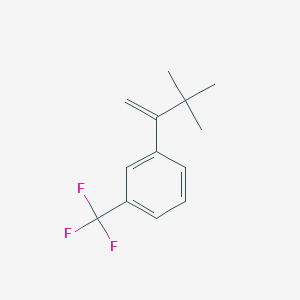
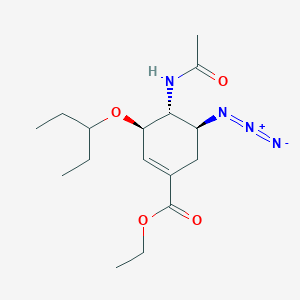
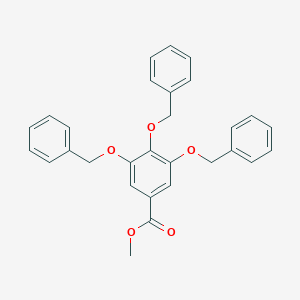
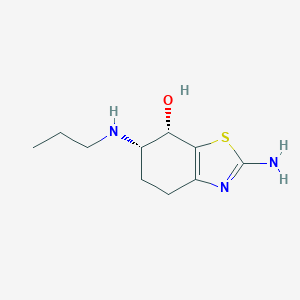
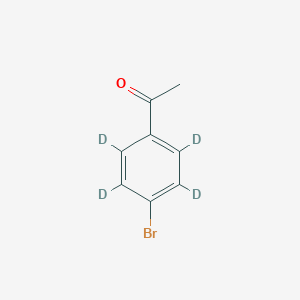
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)